Cas no 863480-61-9 ((1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol)

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol structure
863480-61-9 structure
Nom du produit:(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
Numéro CAS:863480-61-9
Le MF:C12H20O4
Mégawatts:228.284804344177
CID:5067215
PubChem ID:25750967

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Propriétés chimiques et physiques

Nom et identifiant

    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
    • (1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol
    • (1S,2R,4S)-5-[(1E)-3-Hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol (ACI)
    • 5-Cyclohexene-1,2,4-triol, 5-[(1E)-3-hydroxy-3-methyl-1-butenyl]-2-methyl-, (1S,2R,4S)- (9CI)
    • Acremin F
    • Acremine F
    • (1S,2R,4S)-5-[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]-2-methylcyclohex-5-ene-1,2,4-triol
    • 863480-61-9
    • Piscine à noyau: 1S/C12H20O4/c1-11(2,15)5-4-8-6-10(14)12(3,16)7-9(8)13/h4-6,9-10,13-16H,7H2,1-3H3/b5-4+/t9-,10-,12+/m0/s1
    • La clé Inchi: KLZSJMCXTDLPSF-DVKNGYBMSA-N
    • Sourire: O[C@@]1(C)[C@H](C=C(/C=C/C(C)(C)O)[C@H](C1)O)O

Propriétés calculées

  • Qualité précise: 228.13615911g/mol
  • Masse isotopique unique: 228.13615911g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 2
  • Complexité: 319
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 3
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 80.9
  • Le xlogp3: -1

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
BioAustralis
BIA-A2556-2.50 mg
Acremin F
863480-61-9 >95%byHPLC
2.50mg
$697.00 2023-08-21
BioAustralis
BIA-A2556-2.50mg
Acremin F
863480-61-9 >95% by HPLC
2.50mg
$755.00 2024-09-23
A2B Chem LLC
BA83001-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$758.00 2024-04-19
BioAustralis
BIA-A2556-0.50 mg
Acremin F
863480-61-9 >95%byHPLC
0.50mg
$199.00 2023-08-21
BioAustralis
BIA-A2556-0.50mg
Acremin F
863480-61-9 >95% by HPLC
0.50mg
$215.00 2024-09-23
1PlusChem
1P01LIU1-2.5mg
(1S,2R,4S)-5-[(1E)-3-hydroxy-3-methyl-1-buten-1-yl]-2-methyl-5-cyclohexene-1,2,4-triol
863480-61-9 ≥95%
2.5mg
$1001.00 2024-04-21

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 2

Conditions de réaction
1.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
2.3 Reagents: Methanol ;  0 °C
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 3

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
2.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
3.3 Reagents: Methanol ;  0 °C
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
5.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 4

Conditions de réaction
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
3.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
4.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
4.3 Reagents: Methanol ;  0 °C
5.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
6.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 5

Conditions de réaction
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
2.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
2.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
2.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
3.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
3.2 7 d, -8 °C
4.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
6.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
6.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
7.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
7.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
7.3 Reagents: Methanol ;  0 °C
8.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
9.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 6

Conditions de réaction
1.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.3 Reagents: Methanol ;  0 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 7

Conditions de réaction
1.1 Reagents: Lithium ,  Ammonia Solvents: tert-Butanol ,  Tetrahydrofuran ;  -78 °C
1.2 -78 °C; 1 h, -30 °C; -30 °C → -78 °C
1.3 Solvents: tert-Butanol ;  30 min, -30 °C; -30 °C → -78 °C
1.4 Reagents: Ammonium chloride ;  -78 °C; -78 °C → rt
2.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
2.2 7 d, -8 °C
3.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
5.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
5.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
6.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
6.3 Reagents: Methanol ;  0 °C
7.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
8.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 8

Conditions de réaction
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 1 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

Méthode de production 10

Conditions de réaction
1.1 Reagents: Methanesulfonamide ,  AD-mix-α Solvents: tert-Butanol ,  tert-Butyl methyl ether ,  Water ;  15 min, rt; rt → -8 °C
1.2 7 d, -8 °C
2.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dimethylformamide ;  2 h, rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  overnight, rt
4.1 Reagents: Pyridine ,  Iodine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 36 h, rt
4.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
5.1 Reagents: (Dimethyl sulfide)trihydroboron Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
5.3 Reagents: Methanol ;  0 °C
6.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
7.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: Dimethylformamide ;  overnight, 65 °C
Référence
Synthesis of acremines A, B and F and studies on the bisacremines
Winter, Nils; et al, Beilstein Journal of Organic Chemistry, 2019, 15, 2271-2276

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Raw materials

(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol Preparation Products

Articles recommandés

Fournisseurs recommandés
atkchemica
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
atkchemica
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd